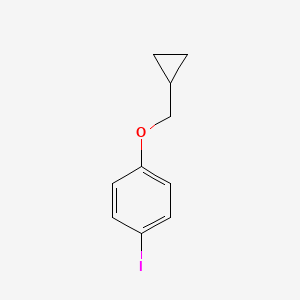
1-(Cyclopropylmethoxy)-4-iodobenzene
Overview
Description
1-(Cyclopropylmethoxy)-4-iodobenzene is an organic compound characterized by a benzene ring substituted with a cyclopropylmethoxy group and an iodine atom
Preparation Methods
The synthesis of 1-(Cyclopropylmethoxy)-4-iodobenzene typically involves electrophilic aromatic substitution reactions. One common method includes the reaction of 4-iodophenol with cyclopropylmethyl bromide in the presence of a base such as potassium carbonate. The reaction proceeds via the formation of an intermediate ether, which is then purified to yield the desired product .
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes with optimizations for scale-up, such as the use of more efficient catalysts or reaction conditions to improve yield and purity.
Chemical Reactions Analysis
1-(Cyclopropylmethoxy)-4-iodobenzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include organometallic compounds such as Grignard reagents or organolithium reagents.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form deiodinated products. Typical oxidizing agents include potassium permanganate, while reducing agents may include sodium borohydride.
Scientific Research Applications
1-(Cyclopropylmethoxy)-4-iodobenzene has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology and Medicine: The compound’s derivatives are investigated for their potential biological activities, including anti-inflammatory and anticancer properties.
Industry: It is used in the production of advanced materials and as a building block in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(Cyclopropylmethoxy)-4-iodobenzene and its derivatives often involves interactions with specific molecular targets. For instance, in biological systems, these compounds may inhibit enzymes or modulate receptor activities, leading to therapeutic effects. The exact pathways and targets depend on the specific derivative and its intended application .
Comparison with Similar Compounds
1-(Cyclopropylmethoxy)-4-iodobenzene can be compared with other benzene derivatives such as:
1-(Cyclopropylmethoxy)-4-bromobenzene: Similar in structure but with a bromine atom instead of iodine, which affects its reactivity and applications.
1-(Cyclopropylmethoxy)-4-chlorobenzene: Another halogenated derivative with different chemical properties due to the presence of chlorine.
1-(Cyclopropylmethoxy)-4-fluorobenzene: The fluorine atom imparts unique electronic properties, making it useful in different contexts.
Properties
IUPAC Name |
1-(cyclopropylmethoxy)-4-iodobenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11IO/c11-9-3-5-10(6-4-9)12-7-8-1-2-8/h3-6,8H,1-2,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWCTVGYGXSIFST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=CC=C(C=C2)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11IO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


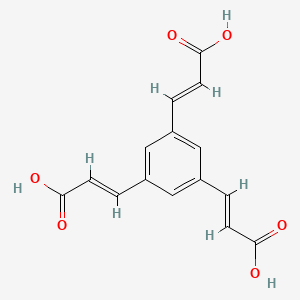
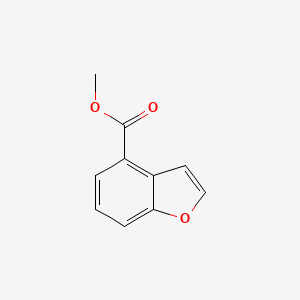
![4-chloro-2,6-dimethyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B3136103.png)
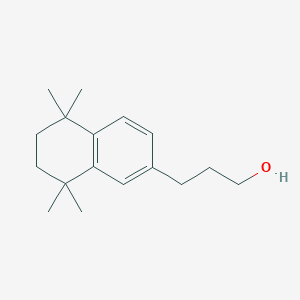
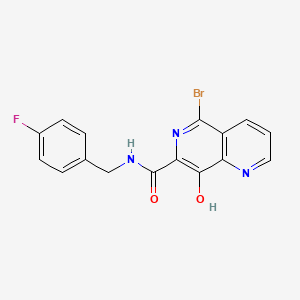
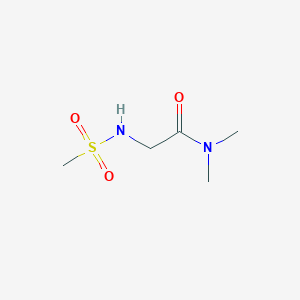
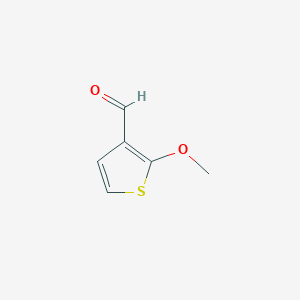

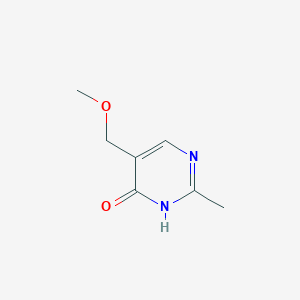
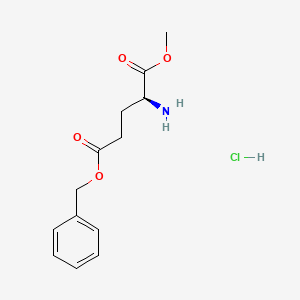
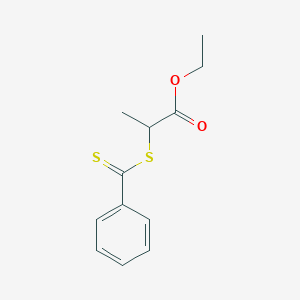
![1-[(2-Methylphenyl)methyl]piperidin-4-amine](/img/structure/B3136182.png)
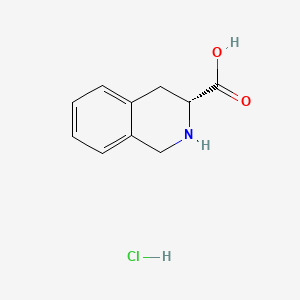
![[4-(Pyrimidin-2-yloxy)cyclohexyl]amine](/img/structure/B3136196.png)
